molecular formula C14H19BO3 B2393797 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1352037-60-5

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2393797
CAS No.: 1352037-60-5
M. Wt: 246.11
InChI Key: JHDYIHQRIANGLR-UHFFFAOYSA-N
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Description

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that features a unique structure combining a dihydroisobenzofuran moiety with a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,3-dihydroisobenzofuran with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the dihydroisobenzofuran is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters and improve yield. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions can also enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohols or other reduced forms.

    Substitution: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives focuses on their potential as therapeutic agents, particularly in targeting specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of specific enzymes or the modulation of biological pathways. This interaction is often reversible, allowing for controlled modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic esters and boronic acids, such as:

  • Phenylboronic acid
  • Pinacolborane
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane

Uniqueness

What sets 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique combination of the dihydroisobenzofuran and dioxaborolane moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)12-6-5-10-8-16-9-11(10)7-12/h5-7H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYIHQRIANGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352037-60-5
Record name 2-(1,3-dihydro-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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